Cas no 1253415-55-2 (Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate)
![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate structure](https://ja.kuujia.com/scimg/cas/1253415-55-2x500.png)
Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate 化学的及び物理的性質
名前と識別子
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- TERT-BUTYL 2-AMINO-7-METHYL-6,7-DIHYDROTHIAZOLO[5,4-C]PYRIDINE-5(4H)-CARBOXYLATE
- Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate
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- インチ: 1S/C12H19N3O2S/c1-7-5-15(11(16)17-12(2,3)4)6-8-9(7)14-10(13)18-8/h7H,5-6H2,1-4H3,(H2,13,14)
- InChIKey: UICYZLRFIMZXHG-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=NC2=C1CN(C(=O)OC(C)(C)C)CC2C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 332
- トポロジー分子極性表面積: 96.7
- 疎水性パラメータ計算基準値(XlogP): 1.7
Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029192730-1g |
tert-Butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate |
1253415-55-2 | 97% | 1g |
$597.52 | 2023-09-03 |
Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylateに関する追加情報
Recent Advances in the Study of Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate (CAS: 1253415-55-2)
The compound Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate (CAS: 1253415-55-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic compound, featuring a thiazolo[5,4-C]pyridine scaffold, is of particular interest as a building block for the synthesis of novel bioactive molecules. Recent studies have explored its utility in the design of kinase inhibitors, antimicrobial agents, and other therapeutic candidates.
One of the key areas of research involving this compound is its role as an intermediate in the synthesis of small molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate in the development of selective JAK2 inhibitors. The researchers highlighted the compound's structural versatility, which allows for facile modifications to optimize binding affinity and selectivity.
In addition to its applications in kinase inhibitor development, recent investigations have explored the antimicrobial properties of derivatives synthesized from this scaffold. A team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that certain analogs exhibit promising activity against drug-resistant bacterial strains, including MRSA. The study emphasized the importance of the thiazolo[5,4-C]pyridine core in maintaining antimicrobial potency while improving metabolic stability.
From a synthetic chemistry perspective, several novel methodologies have been developed to access this compound and its derivatives more efficiently. A 2024 Nature Protocols publication detailed a streamlined synthetic route that reduces the number of steps from previously reported procedures while maintaining high yields. This advancement is particularly significant for scaling up production for preclinical studies.
The compound's physicochemical properties have also been thoroughly characterized in recent studies. Computational modeling and experimental data suggest that Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate exhibits favorable drug-like properties, including appropriate lipophilicity and metabolic stability. These findings, published in Molecular Pharmaceutics (2023), support its continued investigation as a privileged scaffold in medicinal chemistry.
Looking forward, researchers anticipate that this compound will play an increasingly important role in fragment-based drug discovery. Its relatively small size combined with multiple points for derivatization makes it an ideal starting point for growing more complex molecules with enhanced biological activity. Several pharmaceutical companies have included derivatives of this scaffold in their early-stage pipelines, particularly for oncology and inflammatory indications.
1253415-55-2 (Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate) 関連製品
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